2,5-dichloro-N-(1-methoxypropan-2-yl)benzenesulfonamide
Description
2,5-Dichloro-N-(1-methoxypropan-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonyl core substituted with two chlorine atoms at the 2- and 5-positions. The sulfonamide nitrogen is further functionalized with a 1-methoxypropan-2-yl group, an ether-containing aliphatic substituent. This structural motif confers unique physicochemical properties, such as enhanced solubility in polar solvents compared to aryl-substituted analogs, due to the flexibility and hydrophilicity of the methoxypropyl chain.
Properties
IUPAC Name |
2,5-dichloro-N-(1-methoxypropan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-7(6-16-2)13-17(14,15)10-5-8(11)3-4-9(10)12/h3-5,7,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBOKNCMMQWNCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(1-methoxypropan-2-yl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 1-methoxypropan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, improved safety, and higher yields. The reactants are continuously fed into a reactor where the reaction takes place, and the product is continuously removed, purified, and collected.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(1-methoxypropan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are usually conducted in acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed. The reactions are carried out under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methoxy group.
Reduction Reactions: Products include primary or secondary amines derived from the reduction of the sulfonamide group.
Scientific Research Applications
2,5-dichloro-N-(1-methoxypropan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition, particularly sulfonamide-based inhibitors of carbonic anhydrase.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(1-methoxypropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthase in bacteria. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication, leading to the bacteriostatic effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2,5-dichloro-N-(1-methoxypropan-2-yl)benzenesulfonamide with structurally related sulfonamides, emphasizing substituent effects on properties and applications:
*Estimated values based on structural analogy to reported compounds.
Substituent Effects on Physicochemical Properties
- Solubility and Polarity: The 1-methoxypropan-2-yl group introduces a flexible aliphatic chain with an ether oxygen, likely enhancing solubility in organic solvents (e.g., ethanol, acetone) compared to rigid aryl substituents like 3-methylphenyl or 2,4-dimethoxyphenyl. Aryl-substituted analogs (e.g., ) exhibit higher hydrophobicity, favoring lipid-rich environments.
- Thermal Stability : The dimethoxyphenyl analog () shows a higher predicted boiling point (~508°C) than the methoxypropyl derivative (~500°C), likely due to stronger π-π stacking interactions in aromatic systems.
- Acidity (pKa) : The pKa of the sulfonamide proton is influenced by electron-withdrawing/donating substituents. The dimethoxyphenyl analog (pKa ~8.8, ) suggests moderate acidity, comparable to the methoxypropyl derivative, though the latter’s ether chain may slightly reduce electron withdrawal at the sulfonamide nitrogen.
Structural and Crystallographic Insights
- Crystal Packing : Aryl-substituted derivatives (e.g., ) exhibit planar aromatic stacking interactions, while the methoxypropyl group may introduce disorder or flexible packing motifs, as seen in aliphatic-substituted sulfonamides. Tools like SHELXL and Mercury are critical for analyzing such differences.
- Hydrogen Bonding : Sulfonamides with aryl substituents (e.g., ) often form N–H···O hydrogen bonds between sulfonyl oxygen and adjacent molecules. The methoxypropyl group’s ether oxygen could participate in additional hydrogen bonding, altering supramolecular assembly.
Q & A
Q. Optimization Tips :
Q. Table 1: Comparative Yields Under Different Conditions
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 70 | 78 | 98% |
| THF | 65 | 62 | 95% |
| Acetone | 60 | 45 | 90% |
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Look for singlet peaks at δ 3.2–3.5 ppm (methoxy group) and δ 1.2–1.4 ppm (methyl groups in 1-methoxypropan-2-yl).
- ¹³C NMR : Peaks at δ 55–60 ppm confirm the methoxy carbon .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 352.2 (calculated for C₁₀H₁₂Cl₂N₂O₃S) .
- IR Spectroscopy : Strong absorbance at 1150–1250 cm⁻¹ (S=O stretching) and 1350–1450 cm⁻¹ (C-Cl) .
Note : Cross-validate results using high-resolution MS and elemental analysis to confirm purity >95% .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| Unit Cell Dimensions | a=8.2 Å, b=10.1 Å, c=12.3 Å |
| R-factor | <0.05 |
Advanced: How to address contradictory biological activity data in antimicrobial assays?
Discrepancies may arise from:
- Assay Conditions :
- Target Specificity :
- Compare inhibition of dihydropteroate synthase (DHPS) vs. off-target enzymes using enzyme kinetics (Km and Vmax analysis) .
- Validate with knockout bacterial strains (e.g., E. coli ΔfolP) .
Recommendation : Replicate assays in triplicate with positive controls (e.g., sulfamethoxazole) .
Advanced: What mechanistic insights explain the reactivity of the sulfonamide group in cross-coupling reactions?
- Nucleophilic Substitution :
- The sulfonamide nitrogen acts as a weak nucleophile, requiring activation via deprotonation (e.g., using NaH or K₂CO₃) .
- Steric hindrance from the 1-methoxypropan-2-yl group slows reaction rates; optimize with bulky ligands (e.g., XPhos) in Pd-catalyzed couplings .
- Electrophilic Aromatic Substitution :
Advanced: How to design SAR studies for this compound’s antitumor potential?
- Structural Modifications :
- Replace the methoxy group with ethoxy or tert-butoxy to assess steric effects on binding.
- Introduce electron-withdrawing groups (e.g., nitro) at C4 to enhance π-stacking with DNA .
- Assay Design :
Q. Table 3: Preliminary SAR Data
| Derivative | IC₅₀ (μM) | LogP |
|---|---|---|
| Parent Compound | 12.3 | 2.1 |
| 4-Nitro Analog | 8.7 | 2.4 |
| tert-Butoxy Derivative | 18.9 | 3.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
